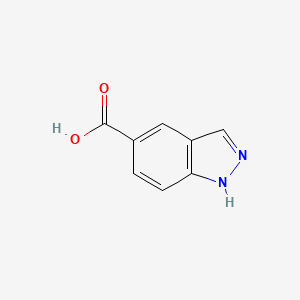

1H-吲唑-5-羧酸

概述

描述

1H-indazole-5-carboxylic Acid is a chemical compound with the molecular formula C8H6N2O2 . It is an important heterocycle in drug molecules .

Synthesis Analysis

The synthesis of 1H-indazole derivatives has been achieved through various methods. One such method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane . This promotes exceptionally E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in a one-pot hydrogenation reaction .

Molecular Structure Analysis

The molecular structure of 1H-indazole-5-carboxylic Acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI key for this compound is MAVGBUDLHOOROM-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reactions of 1H-indazole-5-carboxylic Acid in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e . Neutral 3e decomposes into 1e plus a small isomerization into 2e .

Physical And Chemical Properties Analysis

1H-indazole-5-carboxylic Acid has a molecular weight of 162.15 g/mol . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

科学研究应用

抗精子生成剂: Corsi 和 Palazzo (1976) 的一项研究发现,1H-吲唑-5-羧酸的衍生物,例如 1-(2,4-二氯苄基)-1H-吲唑-3-羧酸,表现出有效的抗精子生成活性,影响睾丸重量并抑制精子生成 (Corsi & Palazzo, 1976).

潜在的抗关节炎作用: Bistocchi 等人 (1981) 合成了乙基-1H-吲唑-3-羧酸酯的衍生物,并测试了它们对大鼠的抗关节炎作用和急性毒性。一些衍生物,特别是乙基-5-甲基-N1-对氯苯甲酰基-1H-吲唑-3-羧酸酯,在非毒性剂量下表现出显着的抗关节炎作用 (Bistocchi 等人,1981).

形成焓研究: Orozco-Guareño 等人 (2019) 在 2019 年的一项研究中调查了 1H-吲唑-5-羧酸在凝聚相和气相中的形成焓,以及其他相关化合物。这项研究提供了对各种化学应用至关重要的基本热力学数据 (Orozco-Guareño 等人,2019).

二氧化碳吸附: Hawes 等人 (2012) 合成了一种多孔的 Cu(II) 配位聚合物,其特征在于 1H-吲唑-5-羧酸。这种材料表现出选择性和滞后性的 CO2 吸附,表明在储气和分离技术中具有潜在应用 (Hawes 等人,2012).

晶体结构研究: 胡永洲 (2008) 对 1-(2,4-二氯苄基)-1H-吲唑-3-羧酸晶体结构的研究提供了对该化合物晶体多态性的见解,这与其稳定性和生物活性相关 (胡永洲,2008).

合成优化: 饶尔昌 (2006) 改进了 1H-吲唑-3-羧酸的合成工艺,由于成本较低且操作更简单,突出了其工业可制造性 (饶尔昌,2006).

作用机制

Target of Action

The primary target of 1H-indazole-5-carboxylic Acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

1H-indazole-5-carboxylic Acid interacts with its target, the S1P1 receptor, through activation and desensitization . Activation of S1P1 maintains endothelial barrier integrity, while desensitization of S1P1 induces peripheral blood lymphopenia .

Biochemical Pathways

The compound affects the pathway involving the S1P1 receptor. The activation of this receptor maintains the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, desensitization of the S1P1 receptor leads to peripheral blood lymphopenia .

Result of Action

The activation of the S1P1 receptor by 1H-indazole-5-carboxylic Acid helps maintain the integrity of the endothelial barrier . This can have beneficial effects in conditions where the endothelial barrier is compromised. Conversely, the desensitization of the S1P1 receptor can lead to peripheral blood lymphopenia , which may be exploited in the treatment of certain conditions like multiple sclerosis .

Action Environment

The action, efficacy, and stability of 1H-indazole-5-carboxylic Acid can be influenced by various environmental factors. For instance, the acidity or basicity of the medium, the use of protic or aprotic solvents, and electronic and steric effects can all affect the compound’s action . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .

未来方向

Indazole derivatives have been used in the treatment of various diseases, including renal cell cancer, non-small cell lung cancer (NSCLC), epithelial ovarian cancer, chronic inflammation, chemotherapy-induced nausea, and vomiting . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

属性

IUPAC Name |

1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGBUDLHOOROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971556 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

561700-61-6, 61700-61-6 | |

| Record name | 2H-Indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

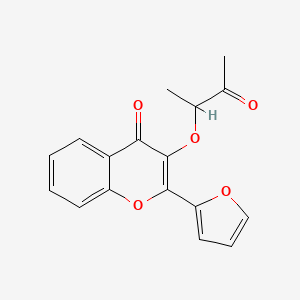

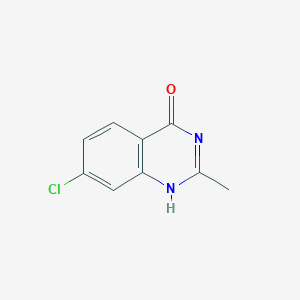

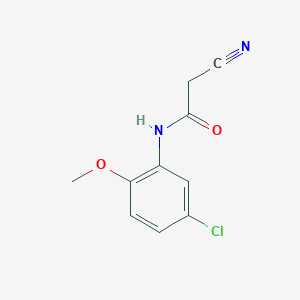

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methylphenyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722082.png)

![2-[3-(3,4-Dimethoxyphenyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722088.png)

![{3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methanamine](/img/structure/B7722098.png)

![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-2H-purin-2-one](/img/structure/B7722114.png)

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B7722119.png)

![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B7722137.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)